molecular formula C17H14F2N2O2S B6313823 3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile CAS No. 1025593-38-7

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile

Cat. No. B6313823
CAS RN: 1025593-38-7
M. Wt: 348.4 g/mol
InChI Key: BNTLCOALGCQAOC-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile (DFDMPP) is an organic compound commonly used in scientific research. It is a colorless, crystalline solid with a melting point of 86-87°C. DFDMPP is used in a wide range of applications, including chemical synthesis, organic chemistry, and biochemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile is a versatile reagent that can be used in a variety of synthetic reactions. The mechanism of action of this compound is based on its ability to form covalent bonds with other molecules. In particular, this compound can form a covalent bond with an electron-rich molecule, such as an amine, to form a stable adduct. This adduct can then be used as a starting material in a variety of synthetic reactions.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular and endocrine systems. In addition, this compound has been used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism.

Advantages and Limitations for Lab Experiments

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is chemically stable and can be stored for long periods of time. It is also highly soluble in a variety of solvents and can be used in a wide range of reactions. However, this compound also has some limitations. It is highly toxic and should be handled with caution. In addition, it is sensitive to light and should be stored in a dark environment.

Future Directions

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular and endocrine systems. In addition, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism. It could also be used to study the effects of drugs on the development of cancer cells and the formation of tumors. Finally, it could be used to study the effects of drugs on the regulation of gene expression.

Synthesis Methods

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile can be synthesized by the reaction of 2,4-difluorophenyl amine and 3,5-dimethylphenyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions at temperatures between 0-5°C. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

3-((2,4-Difluorophenyl)amino)-2-((3,5-dimethylphenyl)sulfonyl)prop-2-enenitrile has a wide range of applications in scientific research. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a building block for the production of pharmaceuticals and agrochemicals. This compound has also been used in the synthesis of various heterocycles and for the preparation of monomers for polymerization. In addition, this compound has been used as a starting material for the preparation of biologically active compounds.

properties

IUPAC Name

(Z)-3-(2,4-difluoroanilino)-2-(3,5-dimethylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-11-5-12(2)7-14(6-11)24(22,23)15(9-20)10-21-17-4-3-13(18)8-16(17)19/h3-8,10,21H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLCOALGCQAOC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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